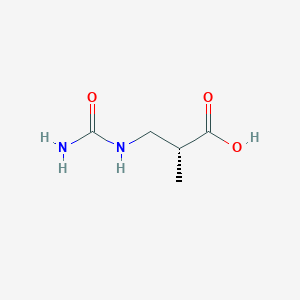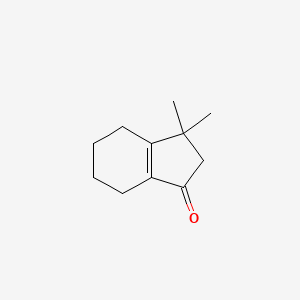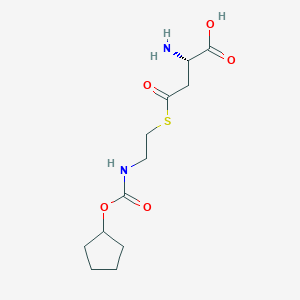
(R)-3-Ureidoisobutyrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-3-Ureidoisobutyrate is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound is characterized by the presence of a ureido group attached to an isobutyrate backbone, which imparts specific chemical reactivity and potential biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Ureidoisobutyrate typically involves the reaction of isobutyric acid derivatives with urea under controlled conditions. One common method includes the use of isobutyric acid chloride, which reacts with urea in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
On an industrial scale, the production of ®-3-Ureidoisobutyrate may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts and optimized reaction parameters can further enhance the yield and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
®-3-Ureidoisobutyrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ureido group, where nucleophiles like amines or thiols replace the existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide in an organic solvent.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Amine derivatives.
Substitution: Ureido derivatives with different substituents.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-3-Ureidoisobutyrate is used as a building block for the synthesis of more complex molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies and the study of reaction mechanisms.
Biology
In biological research, ®-3-Ureidoisobutyrate is investigated for its potential role in metabolic pathways. It can serve as a substrate or inhibitor in enzymatic reactions, providing insights into enzyme function and regulation.
Medicine
In medicine, ®-3-Ureidoisobutyrate is explored for its potential therapeutic applications. Its derivatives may exhibit biological activity that could be harnessed for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, ®-3-Ureidoisobutyrate is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer synthesis and the development of advanced materials.
Mecanismo De Acción
The mechanism of action of ®-3-Ureidoisobutyrate involves its interaction with specific molecular targets, such as enzymes or receptors. The ureido group can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. This interaction can lead to changes in metabolic pathways or cellular processes, contributing to the compound’s biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(S)-3-Ureidoisobutyrate: The enantiomer of ®-3-Ureidoisobutyrate, which may exhibit different biological activity due to its stereochemistry.
N-Carbamoyl-β-alanine: A structurally similar compound with a carbamoyl group instead of a ureido group.
Ureidoisobutyric acid: A related compound with a similar backbone but different functional groups.
Uniqueness
®-3-Ureidoisobutyrate is unique due to its specific stereochemistry and the presence of the ureido group, which imparts distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical reactions and interact with molecular targets makes it a valuable compound in scientific research and industrial applications.
Propiedades
Fórmula molecular |
C5H10N2O3 |
|---|---|
Peso molecular |
146.14 g/mol |
Nombre IUPAC |
(2R)-3-(carbamoylamino)-2-methylpropanoic acid |
InChI |
InChI=1S/C5H10N2O3/c1-3(4(8)9)2-7-5(6)10/h3H,2H2,1H3,(H,8,9)(H3,6,7,10)/t3-/m1/s1 |
Clave InChI |
PHENTZNALBMCQD-GSVOUGTGSA-N |
SMILES isomérico |
C[C@H](CNC(=O)N)C(=O)O |
SMILES canónico |
CC(CNC(=O)N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(2R)-3-(difluoromethoxy)-1-[[(2R)-3-(difluoromethoxy)-1-[[(2R)-1-[(2S)-2-methyloxiran-2-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]-2-methyl-1,3-thiazole-5-carboxamide](/img/structure/B11937067.png)

![Trimethyl[(4-methylcyclohex-3-en-1-yl)methyl]silane](/img/structure/B11937076.png)
![1,1,1,3,3,3-hexafluoropropan-2-yl 4-[[2-pyrrolidin-1-yl-4-(trifluoromethyl)phenyl]methyl]piperazine-1-carboxylate;hydrochloride](/img/structure/B11937081.png)





![7-hydroxy-3-(4-hydroxyphenyl)-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-chromen-4-one](/img/structure/B11937134.png)
![nonyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-(3-hydroxypropyl)amino]octanoate](/img/structure/B11937147.png)


![1-[4-Methyl-2-(4-methyl-1-piperazinyl)-1,3-thiazol-5-yl]ethanone](/img/structure/B11937162.png)
